molecular formula C18H14N4 B2464912 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-17-3

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No.: B2464912
CAS No.: 931998-17-3
M. Wt: 286.338
InChI Key: IXAUDDRQKJVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3 and an aniline moiety at position 5. Its molecular formula is C₁₉H₁₅N₄, with a molar mass of approximately 293.35 g/mol . The compound’s structure (Figure 1) combines aromatic and nitrogen-rich heterocyclic systems, which are often associated with biological activity, particularly in kinase inhibition or anticancer applications .

Synthetic routes for related pyrazolo-pyrimidine derivatives typically involve cyclization reactions of acetylenic β-diketones or hydrazine intermediates, as seen in the preparation of 7-hydrazinopyrazolo[1,5-c]pyrimidines .

Properties

IUPAC Name

3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUDDRQKJVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Position

The 7-aniline group undergoes nucleophilic substitution under acidic or transition-metal-catalyzed conditions. This site is critical for generating derivatives with enhanced biological activity or modified physicochemical properties.

Key Reaction:

  • Reaction with 2-Pyridinemethanamine
    Conditions : POCl₃/CH₃CN, 80°C, 4 h
    Product : N-(Pyridin-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    Yield : 89%
    Application : Improved antimycobacterial activity against M. tuberculosis (MIC = 0.12 μM) .

Oxidative Halogenation

Halogenation at the 3-position of the pyrimidine ring is facilitated by NaX-K₂S₂O₈ systems, enabling access to 3-halo derivatives for further cross-coupling reactions.

Example:

  • Chlorination
    Substrate : 3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
    Reagents : NaCl, K₂S₂O₈, H₂O, 80°C
    Product : 3-Chloro-7-anilino-5-phenylpyrazolo[1,5-a]pyrimidine
    Yield : 85%
    NMR Data :

    • ¹H NMR (CDCl₃): δ 8.44 (d, J = 3.2 Hz, 1H), 7.92–7.46 (m, Ar-H)

    • ¹³C NMR: δ 151.9 (C-3), 149.2 (C-5) .

Cross-Coupling Reactions

The 3-phenyl group participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling diversification of the aryl substituent.

Protocol:

  • Suzuki Coupling
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C
    Substrate : 3-Bromo-7-anilino-pyrazolo[1,5-a]pyrimidine
    Boron Partner : Phenylboronic acid
    Product : 3,5-Diphenyl-7-anilinopyrazolo[1,5-a]pyrimidine
    Yield : 78% .

Acylation of the Aniline Group

The primary amine undergoes acylation with acyl chlorides or anhydrides to form amides, enhancing solubility or enabling bioconjugation.

Reaction Data:

Acylating Agent Conditions Product Yield (%)
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→RTN-Acetyl-7-anilino derivative92
Benzoyl chloridePyridine, DMAP, refluxN-Benzoyl-7-anilino derivative88

Formylation via Vilsmeier-Haack Reaction

The electron-rich pyrimidine ring undergoes formylation at position 3 under Vilsmeier-Haack conditions, introducing a formyl group for further functionalization.

Procedure:

  • Reagents : POCl₃/DMF (1:2), CHCl₃, 60°C, 6 h

  • Product : 3-Formyl-7-anilino-5-phenylpyrazolo[1,5-a]pyrimidine

  • Yield : 76%

  • Application : Intermediate for Schiff base synthesis .

Cyclization Reactions

The aniline group participates in cyclocondensation with β-diketones or enaminones to form fused heterocycles.

Example:

  • Reaction with Ethyl Acetoacetate
    Conditions : AcOH, 120°C, MW irradiation
    Product : Pyrazolo[1,5-a]pyrimido[4,5-d]pyridazin-8-amine
    Yield : 68%
    Key Spectral Data : IR ν 1685 cm⁻¹ (C=O); MS m/z 349 [M+H]⁺ .

Triazole Hybrid Formation

The aniline group is functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids for anticancer applications.

Case Study:

  • Substrate : 7-Azido-3-phenylpyrazolo[1,5-a]pyrimidine
    Conditions : CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O
    Alkyne Partner : Propargyl glucose
    Product : Triazole-linked glycohybrid
    Anticancer Activity : 45% inhibition of MDA-MB-231 at 25 μM .

Key Research Findings

  • Antimycobacterial Activity : N-(Pyridin-2-ylmethyl) derivatives exhibit potent inhibition of M. tuberculosis (MIC = 0.12 μM) by targeting ATP synthase .

  • Anticancer Potential : Triazole-linked glycohybrids show moderate activity against breast cancer cells (IC₅₀ = 25–50 μM) .

  • Regioselectivity : Microwave irradiation enhances regioselectivity in cyclization reactions, favoring 7-amino over 5-amino products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-pyrimidine scaffold is a versatile pharmacophore. Below is a detailed comparison of 3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline with structurally or functionally related compounds:

Structural Analogues

Compound Name Molecular Formula Substituents Key Properties Applications/Findings
This compound C₁₉H₁₅N₄ Phenyl (position 3), aniline (position 7) High nitrogen content; potential solubility challenges due to aromaticity Discontinued in commercial catalogs, suggesting limited stability or niche applications
3-{2-Methylpyrazolo[1,5-a]pyrimidin-7-yl}aniline C₁₃H₁₂N₄ Methyl (position 2), aniline (position 7) Smaller molecular weight (224.26 g/mol); improved solubility vs. phenyl analogs Active in kinase screening; commercially available (CAS 931998-19-5)
5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines Varies Hydrazino (position 7), aryl (position 5) Reactive hydrazine group enables further functionalization Intermediate for synthesizing indolin-2-one derivatives with antitumor potential
7-Anilino triazolopyrimidines Varies Trimethoxyaniline (position 7) Triazolo[1,5-a]pyrimidine core; enhanced electron-withdrawing effects Potent antiproliferative activity in cancer cell lines; superior IC₅₀ values vs. pyrazolo analogs

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity: The phenyl group at position 3 in the target compound may enhance π-π stacking interactions in biological targets but could reduce solubility compared to the methyl-substituted analog (C₁₃H₁₂N₄) . 7-Hydrazino derivatives (e.g., compounds from ) serve as versatile intermediates for synthesizing fused heterocycles, whereas 7-anilino groups (as in the target compound) are terminal modifications with direct pharmacological relevance .

Scaffold Differences :

  • Pyrazolo[1,5-a]pyrimidine (target compound) vs. triazolo[1,5-a]pyrimidine (): The triazolo scaffold introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which correlates with improved kinase inhibitory activity in some studies .

Synthetic Accessibility :

  • The target compound’s discontinued commercial status contrasts with the methyl-substituted analog’s availability, suggesting synthetic or stability challenges. Chlorination and nucleophilic substitution steps used in triazolopyrimidine synthesis (e.g., ) are more scalable for lead optimization .

Biological Activity

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties. The compound can be represented as follows:

C15H13N5\text{C}_{15}\text{H}_{13}\text{N}_5

1. Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. For instance, derivatives demonstrated IC50 values ranging from 0.01 µM to 42.30 µM depending on their structural modifications and mechanisms of action .

CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5
Compound DA54926

2. Peripheral Benzodiazepine Receptor (PBR) Ligands

A significant aspect of the biological activity of pyrazolo[1,5-a]pyrimidines is their interaction with the Peripheral Benzodiazepine Receptor (PBR). Binding studies have shown that certain analogs exhibit high affinity for PBR, which is implicated in steroid biosynthesis modulation . This suggests potential applications in neuropharmacology and treatment of neurodegenerative diseases.

3. Antibacterial Activity

Recent studies have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Compounds synthesized with variations in substituents exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with PBR suggests a role in modulating neurotransmitter systems.
  • Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized new acetamides derived from pyrazolo[1,5-a]pyrimidines and evaluated their binding affinity to PBR. The results indicated that specific modifications at the 3-position significantly enhanced receptor affinity .
  • Anticancer Screening : Another research effort screened multiple derivatives against various cancer cell lines, revealing promising candidates with low IC50 values indicative of potent anticancer activity .

Q & A

Q. What are the common synthetic routes for 3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with aniline derivatives. For example, a related compound, zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide), is synthesized via condensation of enaminones with aminopyrazoles under acidic conditions . Optimization includes:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde-to-aniline coupling) to minimize side products .
  • Monitoring reaction progress via HPLC-UV at 254 nm for real-time analysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization methods include:

  • 1H/13C NMR : To verify aromatic proton environments and substituent positions. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct signals for C-7 aniline protons at δ 6.8–7.2 ppm .
  • HRMS (ESI) : To validate molecular weight (e.g., calculated [M+H]+ for C19H15N5: 314.1405; observed: 314.1401) .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine analogs?

Discrepancies may arise from:

  • Purity variations : Use preparative HPLC (≥98% purity) and quantify impurities via LC-MS .
  • Solubility differences : Test compounds in multiple solvents (e.g., DMSO, PBS) and normalize activity assays to vehicle controls .
  • Structural isomerism : Employ X-ray crystallography to confirm regioselectivity of substituents (e.g., C-3 phenyl vs. C-7 aniline groups) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?

Key modifications include:

  • C-3 substitution : Introducing trifluoromethyl groups (e.g., in TAK-243 ) improves binding to kinases like B-Raf by enhancing hydrophobic interactions .
  • C-7 aniline functionalization : Adding sulfonamide or carboxamide groups increases solubility and target selectivity (e.g., IC50 reduction from 500 nM to 50 nM in kinase assays) .
  • Scaffold hybridization : Combining pyrazolo[1,5-a]pyrimidine with purine or thiadiazole moieties broadens activity spectra .

Q. What methodologies address low yields in reductive amination reactions involving this compound?

  • Catalytic hydrogenation : Use H-Cube™ flow reactors (60 Bar H2, 100°C) for efficient reduction of intermediates like nitro or cyano groups .
  • Lewis acid additives : ZnCl2 or Ti(OiPr)4 can stabilize imine intermediates, improving yields from 40% to 75% .
  • Solvent optimization : MeOH/DMF (4:1) enhances solubility of aromatic amines during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.